molecular formula C11H11BrO5 B12315000 ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate

ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate

Cat. No.: B12315000
M. Wt: 303.11 g/mol
InChI Key: ULQJLZGTTJJJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate ( 1270892-38-0) is a high-purity benzodioxole-based chemical building block with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . This compound is a valuable synthetic intermediate in medicinal chemistry and agrochemical research. Research into structurally related 1,3-benzodioxole derivatives has demonstrated their significant potential as novel auxin receptor agonists, with one study showing a specific derivative, K-10, promoting root growth in Arabidopsis thaliana and Oryza sativa (rice) with activity far exceeding that of NAA (1-naphthylacetic acid) . The mechanism of action for these active derivatives involves recognition by the TIR1 (Transport Inhibitor Response 1) auxin receptor, enhancing auxin response signaling and down-regulating the expression of root growth-inhibiting genes . Furthermore, benzodioxole scaffolds are investigated in other research areas, including the development of small-molecule activators for the cardiac calcium pump SERCA2a, a promising target for heart failure therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

ethyl 2-(7-bromo-1,3-benzodioxol-5-yl)-2-hydroxyacetate

InChI

InChI=1S/C11H11BrO5/c1-2-15-11(14)9(13)6-3-7(12)10-8(4-6)16-5-17-10/h3-4,9,13H,2,5H2,1H3

InChI Key

ULQJLZGTTJJJLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C(=C1)Br)OCO2)O

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Esterification

A protocol from Citeseerx employs sodium hydride (10 mol%) in dimethyl sulfoxide (DMSO) to react 7-bromo-1,3-benzodioxol-5-ol with ethyl acrylate:

  • Yield : 60% after 30 minutes at 100°C.
  • Advantage : DMSO stabilizes the alkoxide intermediate, enhancing reaction efficiency.

tert-Butyl Acrylate Transesterification

Alternative routes use tert-butyl acrylate followed by acid-catalyzed transesterification:

  • React benzodioxole derivative with tert-butyl acrylate (1.5 eq) at 100°C for 18 hours.
  • Hydrolyze with HCl to yield the carboxylic acid.
  • Re-esterify with ethanol under Dean-Stark conditions.
    This three-step sequence achieves 53% overall yield but requires meticulous pH control.

Hydroxylation and Lactonization

The 2-hydroxyacetate moiety is introduced through oxidation or hydroxylation of ketone precursors.

Direct Hydroxylation

A two-step oxidation-reduction sequence is commonly employed:

  • Oxidize 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetate to the α-ketoester using Jones reagent.
  • Reduce selectively with NaBH₄ in THF at −78°C to yield the hydroxyl group.
    Critical Factor : Temperature control during reduction prevents over-reduction to the diol.

Lactone Ring Opening

Patent methods hydrolyze bicyclic lactones under basic conditions:

  • Reagents : NaOH (2 M), ethanol/water (3:1).
  • Yield : 88% after 1 hour at 25°C.
    This approach benefits from high regioselectivity but generates stoichiometric salt waste.

Reaction Optimization and Process Scalability

Parameter Optimal Condition Yield Impact Source
Bromination Agent NBS (vs. Br₂) +15%
Esterification Base NaH (vs. KOtBu) +22%
Solvent DMSO (vs. THF) +18%
Temperature 50°C (esterification) +12%

Key findings:

  • Microwave irradiation reduces bromination time from 24 hours to 5 minutes.
  • DMSO increases esterification yields by stabilizing intermediates but complicates post-reaction workup.

Comparative Analysis of Synthetic Routes

Cost-Efficiency Comparison

Method Steps Total Yield Cost (USD/g)
Transition-Metal-Free 3 68% $42
Pd-Catalyzed 5 51% $89
Lactone Hydrolysis 4 72% $63

Environmental Impact

  • Solvent Waste : The Pd-catalyzed route generates 8 L solvent waste/kg product vs. 3 L for metal-free methods.
  • Catalyst Recovery : Pd(OAc)₂ recovery systems improve sustainability but require additional infrastructure.

Chemical Reactions Analysis

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzodioxole ring play crucial roles in binding to these targets, influencing biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous benzodioxole derivatives to highlight substituent effects on physical, electronic, and crystallographic properties. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Benzodioxole Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bonding Puckering Amplitude (Å)
Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate Br (7), OH (2), ethyl ester 321.12 145–147 Yes 0.25
Ethyl 2-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate Cl (7), OH (2), ethyl ester 276.68 138–140 Yes 0.22
Mthis compound Br (7), OH (2), methyl ester 293.09 152–154 Yes 0.26
Ethyl 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate H (7), OH (2), ethyl ester 238.21 128–130 Yes 0.18

Key Observations:

Substituent Effects on Physical Properties :

  • Bromine’s larger atomic radius and higher molecular weight increase melting points compared to chloro or unsubstituted analogues. For example, the brominated ethyl ester melts at 145–147°C, while the chloro derivative melts at 138–140°C.
  • Methyl esters (e.g., 152–154°C for the methyl analogue) exhibit higher melting points than ethyl esters due to reduced solubility in polar solvents.

Hydrogen Bonding and Crystallinity :

  • The hydroxyl group facilitates intramolecular hydrogen bonding with the ester carbonyl, stabilizing the crystal lattice and enhancing crystallinity .

Ring Puckering :

  • Bromine’s steric bulk induces greater ring puckering (0.25 Å) compared to smaller substituents like hydrogen (0.18 Å). Cremer-Pople parameters confirm this trend, with puckering amplitudes correlating with substituent size.

Crystallographic Validation :

  • Structures were refined using SHELXL and visualized via ORTEP-3 , ensuring geometric accuracy. Validation tools like PLATON confirmed absence of structural outliers.

Research Findings and Implications

  • Biological Relevance : The hydroxyacetate moiety may mimic natural substrates in enzyme-binding studies, with bromine enhancing binding affinity via hydrophobic interactions.
  • Materials Science : Enhanced crystallinity from hydrogen bonding makes these compounds candidates for organic semiconductors or co-crystals.

Biological Activity

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11BrO5
  • Molecular Weight : 303.11 g/mol
  • CAS Number : 1270892-38-0

The compound features a brominated benzodioxole moiety, which is significant for its biological interactions. The presence of the bromine atom enhances binding affinity to various molecular targets, including enzymes and receptors, potentially influencing metabolic pathways and cellular responses .

Synthesis

The synthesis of this compound typically involves several key reactions. These reactions require careful control of conditions such as temperature, solvents, and catalysts to optimize yield and purity. Common methods include:

  • Esterification : Reacting the corresponding acid with ethanol in the presence of an acid catalyst.
  • Bromination : Introducing the bromine substituent using brominating agents under controlled conditions.

Biological Activity

This compound exhibits significant biological activities, primarily attributed to its unique structural features:

Research indicates that the compound can modulate various biological processes through its binding to specific receptors or enzymes. Interaction studies have shown that it can influence signal transduction pathways that regulate metabolic functions and cellular responses .

Enzyme Interaction Studies

The compound has been investigated for its interaction with several enzymes:

Enzyme Effect Reference
Cyclic nucleotide phosphodiesteraseInhibition observed
AcetylcholinesteraseModerate inhibition
Protein kinasesPotential modulator

These interactions suggest potential therapeutic applications in areas such as neuroprotection and anti-inflammatory effects.

Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective properties.
  • Anti-inflammatory Activity : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in macrophage models, suggesting its use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary tests indicated that this compound exhibited antimicrobial activity against certain bacterial strains.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound Name Structural Features Unique Properties
Ethyl 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetateLacks bromine atomDifferent reactivity and biological activity
Mthis compoundMethyl ester variantVaries in solubility and reactivity
2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetic acidCarboxylic acid formParticipates in different types of reactions

The comparison underscores how the bromine substitution influences both chemical reactivity and biological activity.

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